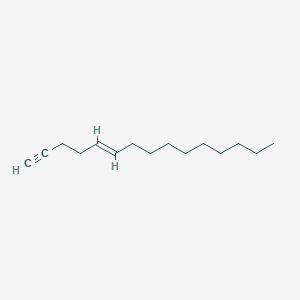
(5E)-5-Pentadecen-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-Pentadecen-1-yne is an organic compound characterized by a long carbon chain with a terminal alkyne group and a double bond in the E-configuration at the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-Pentadecen-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an appropriate alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-Pentadecen-1-yne undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The double bond and the alkyne group can be selectively reduced to form alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as organolithium or Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Substituted alkynes.
Aplicaciones Científicas De Investigación
(5E)-5-Pentadecen-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (5E)-5-Pentadecen-1-yne exerts its effects involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-5-Pentadecen-1-yne: Similar structure but with a Z-configuration double bond.
1-Pentadecyne: Lacks the double bond, only has a terminal alkyne.
5-Pentadecene: Contains only a double bond, no alkyne group.
Uniqueness
(5E)-5-Pentadecen-1-yne is unique due to the presence of both a terminal alkyne and a double bond in the E-configuration. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
115018-41-2 |
|---|---|
Fórmula molecular |
C₁₅H₂₆ |
Peso molecular |
206.37 |
Sinónimos |
(E)-5-Pentadecen-1-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















